molecular formula C13H12N2O3S B13849552 Sulfabenzamide-d4

Sulfabenzamide-d4

Cat. No.: B13849552
M. Wt: 280.34 g/mol
InChI Key: PBCZLFBEBARBBI-YKVCKAMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of sulfabenzamide-d4 involves the incorporation of deuterium atoms into the sulfabenzamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated aniline with benzoyl chloride in the presence of a base to form the deuterated sulfanilamide intermediate, which is then further reacted with deuterated benzoyl chloride to yield this compound .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: : Sulfabenzamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted sulfonamides .

Scientific Research Applications

Chemistry: : Sulfabenzamide-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound in complex reaction mixtures .

Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of sulfonamide drugs. Its stable isotope labeling provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds .

Medicine: : this compound is used in drug development and pharmacological studies to investigate the effects of deuterium substitution on drug efficacy and safety. It helps in understanding the metabolic stability and potential therapeutic benefits of deuterated drugs .

Industry: : In the pharmaceutical industry, this compound is used in the development of new antimicrobial agents. Its unique properties make it a valuable tool for studying drug interactions and optimizing drug formulations .

Mechanism of Action

Sulfabenzamide-d4 exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylbenzamide

InChI

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)/i6D,7D,8D,9D

InChI Key

PBCZLFBEBARBBI-YKVCKAMESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C2=CC=CC=C2)[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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